Glidobactin H

Description

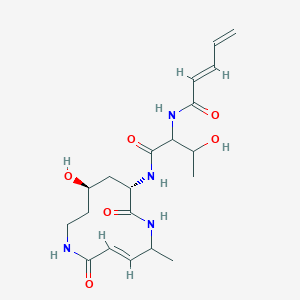

Structure

3D Structure

Properties

CAS No. |

119314-46-4 |

|---|---|

Molecular Formula |

C20H30N4O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2E)-N-[3-hydroxy-1-[[(3E,8S,10R)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]penta-2,4-dienamide |

InChI |

InChI=1S/C20H30N4O6/c1-4-5-6-17(28)24-18(13(3)25)20(30)23-15-11-14(26)9-10-21-16(27)8-7-12(2)22-19(15)29/h4-8,12-15,18,25-26H,1,9-11H2,2-3H3,(H,21,27)(H,22,29)(H,23,30)(H,24,28)/b6-5+,8-7+/t12?,13?,14-,15+,18?/m1/s1 |

InChI Key |

RFMLVNAGBNQIDH-JKBBSZFTSA-N |

SMILES |

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O |

Isomeric SMILES |

CC1/C=C/C(=O)NCC[C@H](C[C@@H](C(=O)N1)NC(=O)C(C(C)O)NC(=O)/C=C/C=C)O |

Canonical SMILES |

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O |

Synonyms |

glidobactin H |

Origin of Product |

United States |

Isolation and Producer Organism Characterization of Glidobactin H

Identification of Microbial Sources of Glidobactins

The discovery and study of glidobactins, including Glidobactin H, have revealed several key microbial producers, each contributing to the understanding of their biosynthesis and potential.

The gliding bacterium Polyangium brachysporum sp. nov. No. K481-B101 was initially identified as a producer of the novel antitumor antibiotics glidobactins A, B, and C. uni.luuni.lubioregistry.io Further studies and phylogenetic analysis based on the 16S rRNA gene sequence led to the reclassification of strain DSM 7029 (formerly K481-B101) to a new species, Schlegelella brevitalea. nih.gov

This organism is significant as the source where the glidobactin biosynthetic gene cluster (BGC), designated glbA-glbH, was first identified. This BGC revealed a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthetase (PKS) pathway responsible for glidobactin biosynthesis. The complete genome sequence of Polyangium brachysporum DSM 7029 has been published, providing valuable insights into the genetic basis of glidobactin production. Research has also shown that modifications in fermentation media, such as the addition of soybean oil or corn oil (rich in unsaturated C18 fatty acids), can enhance the production of minor glidobactin components, including glidobactins B and C. Glidobactin H is specifically recognized as one of these minor components produced by Polyangium brachysporum. uni.lunih.gov

The entomopathogenic bacterium Photorhabdus laumondii also possesses a homologous glidobactin biosynthetic gene cluster, referred to as plu1881–1877. A notable characteristic of this BGC in P. laumondii is its "silent" nature, meaning it is often expressed at very low levels or not at all under standard laboratory cultivation conditions.

To overcome this silence and facilitate the production of glidobactin-like natural products (GLNPs), strategies such as promoter exchange in the native host or heterologous expression of the BGC in Escherichia coli have been successfully employed. These activation methods have led to the identification of a larger and more diverse subset of GLNPs from P. laumondii. The chemical diversity observed is attributed to the relaxed substrate specificity and flexible product release mechanisms within the GLNP assembly line.

Beyond Polyangium brachysporum (reclassified as Schlegelella brevitalea) and Photorhabdus laumondii, other microbial species have been identified as producers of glidobactin-related compounds. Photorhabdus asymbiotica, for instance, is known to produce cytotoxic derivatives, including glidobactin A. Genomic analysis of P. asymbiotica has revealed several gene clusters predicted to be involved in the biosynthesis of unique secondary metabolites, although many of these genes may remain silent under typical laboratory conditions.

Schlegelella brevitalea (formerly Polyangium brachysporum DSM 7029) continues to be a significant producer of glidobactins, including the antitumor glidobactins A, B, and C. This bacterium has also been utilized as a heterologous host for the efficient production of various secondary metabolites, such as the antitumor epothilones.

Methodologies for Glidobactin Isolation from Fermentation Broths

The isolation of glidobactins, including Glidobactin H, from microbial fermentation broths typically involves a series of chromatographic and analytical techniques to separate and purify these complex natural products.

A common initial step involves extracting the compounds from the cultured broth, often using organic solvents such as methanol (B129727) (MeOH). Following extraction, crude extracts undergo purification processes. These often include chromatography techniques like Sephadex LH-20 chromatography, which helps in initial separation based on molecular size. Further purification is commonly achieved through semi-preparative High-Performance Liquid Chromatography (HPLC). During these chromatographic steps, the elution is monitored, often using bioassays to detect active fractions and HPLC for compound profiling.

Once the relevant fractions are collected, they are typically concentrated through evaporation and then lyophilized to yield a pure, solid form of the glidobactin. Structural elucidation is then carried out using various analytical techniques, including mass spectrometry (e.g., HR-MS, MS/MS fragmentation patterns) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR experiments). Degradation experiments, such as acid hydrolysis, can also be employed to further determine the structure of glidobactins. Additionally, specific enzymatic methods have been explored, such as the use of immobilized Pseudomonas cells on a fibrous active gel column, which can facilitate the isolation of key intermediates like glidobactamine, the peptide nucleus of glidobactins.

Compound Names and PubChem CIDs

Structural Elucidation and Characterization of Glidobactin H and Analogs

Advanced Spectroscopic Methods in Glidobactin Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural assignment of complex natural products like Glidobactin H. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

For Glidobactin PF-1, the UV spectrum in methanol (B129727) showed a strong absorption maximum at 261 nm, indicative of its conjugated double bond system google.com. The IR spectrum further supported the presence of key functional groups, revealing absorption bands for amide linkages (1630 cm⁻¹ and 1530 cm⁻¹) and hydroxyl and/or amine protons (3300 cm⁻¹) google.com.

The ¹H-NMR spectrum of Glidobactin PF-1 displayed characteristic signals for various proton types, including three methyl groups (δ: 0.92 ppm, triplet; 1.03 ppm, doublet; and 1.21 ppm, doublet), two hydroxyl protons (δ: 4.65 ppm, doublet; and 4.86 ppm, doublet), ten olefinic protons (δ: 5.35 ppm, multiplet, 4H; 6.2 ppm, multiplet, 5H; and 6.98 ppm, double doublet, 1H), and four amide protons (δ: 7.38 ppm, triplet; 7.69 ppm, doublet; and 8.57 ppm, doublet) google.com.

The ¹³C-NMR spectrum provided insights into the carbon skeleton, showing more than twenty-five carbon signals, including four carbonyl and ten olefinic carbon signals google.com. A comparative analysis of the ¹³C-NMR spectrum of Glidobactin PF-1 with that of Glidobactin B highlighted structural differences, specifically the presence of two additional sp² carbons (δ: 126.9-131.4) in Glidobactin PF-1, which replaced two methylene (B1212753) carbons (δ: 28.3 and 30.5) found in Glidobactin B. This indicated a higher degree of unsaturation in the fatty acid chain of Glidobactin PF-1 google.com. Specific ¹³C-NMR assignments for the fatty acid residue of Glidobactin PF-1 include signals at δ 14.0 for a terminal methyl, δ 19.9 for a methylene, δ 126.9-131.4 for Z-configured olefinic carbons, δ 25.1 for another methylene, δ 126.9-131.4 for a second set of Z-configured olefinic carbons, δ 27.0 for a methylene, and δ 32.0 for a methylene google.com.

Advanced 1D and 2D NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C gHMBC (Gradient-selected Heteronuclear Multiple Bond Correlation), are routinely employed to establish carbon-proton connectivities and long-range correlations, which are essential for unambiguously assigning the full chemical structure of glidobactin-like natural products (GLNPs) researchgate.netnih.govresearchgate.nettum.de. For instance, 2D NMR data were crucial in identifying a new methyl group as part of a terminal isopropyl unit in Luminmycin D, a glidobactin-like derivative, revealing specific chemical shifts for its H-11" methyl protons (1.50 ppm) and associated carbon (27.0 ppm) nih.gov.

Table 1: Selected NMR Spectroscopic Data for Glidobactin PF-1

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Examples) |

| ¹H | 0.92 | t | Methyl protons |

| ¹H | 1.03 | d | Methyl protons |

| ¹H | 1.21 | d | Methyl protons |

| ¹H | 4.65 | d | Hydroxyl protons |

| ¹H | 4.86 | d | Hydroxyl protons |

| ¹H | 5.35 | m (4H) | Olefinic protons |

| ¹H | 6.2 | m (5H) | Olefinic protons |

| ¹H | 6.98 | dd (1H) | Olefinic protons |

| ¹H | 7.38 | t | Amide protons |

| ¹H | 7.69 | d | Amide protons |

| ¹H | 8.57 | d | Amide protons |

| ¹³C | 14.0 | CH₃ (fatty acid) | |

| ¹³C | 19.9 | CH₂ (fatty acid) | |

| ¹³C | 25.1 | CH₂ (fatty acid) | |

| ¹³C | 27.0 | CH₂ (fatty acid) | |

| ¹³C | 32.0 | CH₂ (fatty acid) | |

| ¹³C | 126.9-131.4 | sp² carbons (Z-olefinic) | |

| ¹³C | >25 signals total | Carbonyl, olefinic, etc. |

Mass spectrometry (MS) is indispensable for determining the molecular formula and obtaining fragmentation patterns that reveal structural subunits. For Glidobactin PF-1, Secondary Ion Mass Spectrometry (SI-MS) yielded a protonated molecular ion peak at m/z 545 ([M+H]⁺) google.comgoogle.com. This finding, in conjunction with microanalysis and ¹³C-NMR data, established the molecular formula as C₂₉H₄₄N₆O₆ (MW 544) google.comgoogle.com.

Further, SI-MS provided diagnostic fragment ion peaks that were crucial for confirming the structure. A fragment at m/z 304 corresponded to the tetradecatetraenoylthreonine moiety, while a peak at m/z 242 was attributed to the cyclic amine portion of the molecule, thereby supporting the proposed tetradecatetraenoyl side chain structure google.com. High-resolution mass spectrometry (HRMS/MS) plays a critical role in identifying subtle variations in fatty acid chains, especially in derivatives obtained in low yields . Analysis of MS/MS fragmentation patterns is a standard procedure for confirming the structures of various glidobactin-like natural products (GLNPs) researchgate.netresearchgate.net.

Table 2: Selected Mass Spectrometry Data for Glidobactin PF-1

| Method | Ion Peak (m/z) | Assignment |

| SI-MS | 545 | [M+H]⁺ |

| SI-MS | 304 | Tetradecatetraenoylthreonine |

| SI-MS | 242 | Cyclic amine |

X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic structure of molecules, particularly in complex with their biological targets yale.edu. This method has been instrumental in understanding the mechanism of inhibition of glidobactins rsc.org.

Crystal structure analyses of the yeast 20S proteasome in complex with Glidobactin A and Syringolin A have revealed that the α,β-unsaturated carbonyl moiety, a key electrophilic feature within the 12-membered macrocyclic ring of glidobactins, undergoes an irreversible nucleophilic Michael-type 1,4-addition reaction with the Thr1Oγ residue of the chymotrypsin-like (β5) and trypsin-like (β2) catalytic sites of the proteasome rsc.orgtum.deresearchgate.net. This covalent binding mechanism is crucial for their potent inhibitory activity.

Furthermore, crystal structure analyses involving novel glidobactin-like natural products (GLNPs) in complex with the yeast proteasome have provided critical insights into the structure-activity relationships, indicating that both the degree of unsaturation and the length of the aliphatic tail are significant factors influencing their bioactivity researchgate.netrcsb.orgpdbj.org. For example, the crystal structure of the yeast 20S proteasome in complex with a glidobactin-like natural product designated HB335 (PDB entry 6ZP8) was determined by X-ray diffraction at a resolution of 3.00 Å, providing atomic-level details of the interaction rcsb.orgpdbj.org.

Chemical and Enzymatic Degradation Approaches in Structure Elucidation

Degradation studies complement spectroscopic analyses by breaking down the complex molecule into smaller, identifiable fragments, thereby confirming the connectivity of its constituent parts.

For Glidobactin PF-1, acid hydrolysis using 6N HCl at 110°C for 15 hours yielded a consistent set of amino acids: threonine, 4-amino-3-hydroxy-n-valeric acid, 4-amino-(2E)-pentenoic acid, and erythro-4-hydroxylysine google.com. This degradation profile supported the hypothesis that the primary structural differences among the various glidobactins (A, B, C, and PF-1) are localized to their respective fatty acid portions google.com. Chemical degradation and derivatization methods have also been employed to assign stereochemical configurations, particularly at the C4 position of certain glidobactin derivatives researchgate.netresearchgate.net.

Enzymatic degradation provides a more selective approach to dissecting complex structures. A bacterial strain of Pseudomonas sp. was found to possess glidobactin deacylating activity. This enzymatic action resulted in the isolation of glidobactamine, which represents the intact peptide nucleus of glidobactins A, B, and C nih.gov. The chemical structure of glidobactamine was subsequently confirmed by its ability to be chemically re-formed into Glidobactin A through a reaction with 2,4-dodecadienoic acid, the characteristic fatty acid component of Glidobactin A nih.gov.

Stereochemical Assignments and Conformational Analysis

The assignment of stereochemistry is vital for defining the absolute three-dimensional structure of Glidobactin H. For Glidobactin PF-1, the fatty acid residue has been determined to be (2E, 4E, 8Z, 11Z)-tetradecatetraenoic acid, with specific Z-configurations assigned to the double bonds at C11-C12 google.comgoogle.com.

The core glidobamine ring system is composed of (4S)-amino-2(E)-pentenoic acid and (S,S)-4-hydroxylysine, and the threonine unit is in the L-configuration sci-hub.se. Due to the high structural similarities and common biosynthetic pathways among glidobactin-like natural products (GLNPs), the absolute configurations of the three amino acid residues are generally deduced to be consistent with those of previously reported analogs researchgate.net. While chemical degradation and derivatization can aid in stereochemical assignments, the low yields of some derivatives have posed challenges for determining configurations at specific positions, such as C4 researchgate.net.

Total Synthesis and Semisynthesis of Glidobactin H and Its Derivatives

Methodological Advances in Glidobactin A Total Synthesis as a Precedentacs.orgchemrxiv.orgrsc.org

The first total synthesis of Glidobactin A, a closely related glidobactin, was a landmark achievement reported by Schmidt and coworkers in 1992, accomplished in 21 steps. nih.govresearchgate.netnih.gov This initial approach, while groundbreaking, was characterized by a high step count, partly due to inefficient functional group interconversions and extensive protecting group manipulations. researchgate.net Key challenges in this synthesis included the precise construction of the (2S,4S)-4-hydroxylysine residue within the macrocycle and the efficient formation of the 12-membered macrolactam. nih.gov Subsequent synthetic efforts, particularly for related compounds like cepafungin I, have demonstrated significant improvements, reducing the total steps to as few as nine. uni.luwikipedia.org

A critical component of the glidobactin structure is the (2S,4S)-4-hydroxylysine residue. In the initial total synthesis of Glidobactin A, this chiral building block was synthesized over 12 steps starting from L-malic acid. nih.govgoogle.com This sequence involved key reactions such as Horner–Wadsworth–Emmons olefination and asymmetric hydrogenation utilizing a rhodium catalyst with an expensive phosphine (B1218219) ligand to establish the α-stereocenter. nih.gov

More recent and significant advancements in the asymmetric synthesis of this and similar chiral building blocks have come from biocatalysis. The discovery and characterization of GlbB, a lysine (B10760008) 4-hydroxylase originating from the glidobactin biosynthetic gene cluster, revolutionized the access to 4-hydroxylysine (B1204564). acs.orgresearchgate.net GlbB is an Fe/α-ketoglutarate-dependent enzyme capable of catalyzing the direct C4-hydroxylation of free L-lysine with excellent total turnover numbers and complete regio- and diastereoselectivity. acs.orgresearchgate.net This biocatalytic approach has been effectively employed in the efficient preparation of key dipeptide fragments essential for glidobactin synthesis.

The formation of the 12-membered macrolactam core is a pivotal and often challenging step in glidobactin synthesis, as evidenced by initial attempts that yielded low cyclization efficiencies. nih.gov The early semisynthesis of glidobactin reported a cyclization yield of merely 2.3% for amide formation between the lysyl α-CO2H and alanyl α-NH2. nih.gov In the first total synthesis of Glidobactin A, macrolactamization of the linear dipeptide was achieved in 20% yield using a pentafluorophenyl ester activation strategy. nih.govgoogle.com

General macrocyclization strategies for cyclic peptides, which are relevant to glidobactin synthesis, include head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain cyclizations. chemrxiv.org These methods often involve peptide coupling reagents such as HATU/HOAt. google.com Macrocyclization is crucial not only for forming the core structure but also for enhancing the metabolic stability, bioavailability, and receptor binding affinity of the resulting compounds. chemrxiv.org

Chemoenzymatic Synthetic Approaches for Glidobactin H and Analogschemrxiv.orgrsc.org

Chemoenzymatic synthesis, which integrates the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis, has emerged as a powerful strategy for accessing complex natural products like glidobactins and their analogs. rsc.org This hybrid approach offers significant advantages, particularly in streamlining synthetic routes and enabling the rapid exploration of structure-activity relationships (SAR) for bioactive natural products. nih.gov By combining the strengths of both methodologies, researchers can overcome limitations inherent in purely chemical or purely biosynthetic approaches. rsc.org

A prominent example of biocatalytic utility in glidobactin synthesis is the application of GlbB, the lysine 4-hydroxylase from the glidobactin biosynthetic gene cluster. acs.orgresearchgate.net This enzyme catalyzes the selective C4 hydroxylation of L-lysine with remarkable efficiency and complete regio- and diastereoselectivity. acs.orgresearchgate.net The synthetic utility of GlbB has been demonstrated by its use in the efficient preparation of key dipeptide fragments of glidobactin. Furthermore, GlbB-mediated C4-selective C–H hydroxylation of L-lysine has been successfully scaled up to multigram quantities in the chemoenzymatic total synthesis of cepafungin I, a close analog of glidobactins. acs.orgchemrxiv.org While GlbB exhibits narrow substrate specificity, it has also shown the ability to hydroxylate L-leucine and L-methionine, albeit with substantially lower catalytic efficiencies. This modular biocatalytic hydroxylation facilitates the rapid exploration of chemical space around the macrocycle and the tail fragment linker, enabling the generation of analogs not easily accessible through other means. rsc.orgnih.gov

Development of Synthetic Routes for Glidobactin H Derivatives and Probes

The development of synthetic routes for Glidobactin H derivatives and probes is driven by the desire to understand and optimize their biological activities. A variety of glidobactin analogs have been synthesized, with modifications introduced at the fatty acid, L-threonine, and nucleus moieties of the molecule. nih.gov Structure-activity relationship studies have shown that the nature of the fatty acid significantly influences the antitumor and antifungal activity, with dodecanoyl and tetradecanoyl analogs of glidobactin exhibiting improved antitumor activity compared to the parent antibiotics. nih.gov Conversely, the replacement of L-threonine with other amino acids generally leads to a substantial reduction in activity, and the reduction of the double bond within the nucleus completely eliminates the biological activity of glidobactin. nih.gov

Synthetic efforts also extend to the creation of specific probes, such as alkyne-tagged analogs, which are valuable tools for chemoproteomic studies to elucidate the molecular targets and mechanisms of action of these compounds. nih.gov Furthermore, hybrid molecules, such as a syringolin A–glidobactin A hybrid, have been synthesized to investigate the effects of N-terminal substitutions and to explore new inhibitory profiles against the proteasome. These systematic modifications and the development of diverse synthetic routes are crucial for advancing the understanding and therapeutic potential of Glidobactin H and its related compounds.

Mechanistic Insights into the Cellular and Molecular Actions of Glidobactin H

Proteasome Inhibition as a Primary Mechanism of Action

Glidobactins, including Glidobactin H, exert their biological activity primarily through the potent inhibition of the 20S proteasome. researchgate.netrsc.orgacs.orgresearchgate.netescholarship.org A key structural feature responsible for this inhibitory action is the α,β-unsaturated carbonyl moiety located within their characteristic 12-membered macrolactam ring system. researchgate.netacs.orgresearchgate.netnih.govnih.gov

Irreversible Covalent Binding to the 20S Proteasome Core Particle

The mechanism of proteasome inhibition by glidobactin-like natural products (GLNPs) involves the formation of an irreversible covalent bond with the 20S proteasome core particle. researchgate.netacs.orgnih.govresearchgate.netnih.govchemrxiv.orgacs.org This covalent attachment occurs specifically at the hydroxyl group of the N-terminal threonine residue (Thr1Oγ), which is present in the active sites of the catalytic subunits of the proteasome. researchgate.netacs.orgthieme-connect.comnih.govresearchgate.netnih.govnih.govacs.orguzh.chuniversiteitleiden.nl

Michael-Type 1,4-Addition of the α,β-Unsaturated Carbonyl Moiety to Proteasome Active Site Threonine Residues

The irreversible covalent binding is facilitated by a specific chemical reaction known as Michael-type 1,4-addition. researchgate.netacs.orgthieme-connect.comresearchgate.netnih.govnih.govuzh.ch In this reaction, the nucleophilic hydroxyl group of the active site threonine residue (Thr1Oγ) in the proteasome attacks the double bond of the α,β-unsaturated carbonyl moiety within the 12-membered ring system of glidobactins. researchgate.netacs.orgresearchgate.netnih.govnih.govuzh.chuniversiteitleiden.nl This results in the formation of a stable ether bond, effectively blocking the catalytic activity of the proteasome. researchgate.netresearchgate.net

Subunit Selectivity and Kinetic Profiles of Proteasome Inhibition

The eukaryotic 20S proteasome possesses three distinct catalytic activities, each associated with specific β-subunits: the β1 subunit mediates caspase-like (C-L) activity, the β2 subunit mediates trypsin-like (T-L) activity, and the β5 subunit mediates chymotrypsin-like (ChT-L) activity. researchgate.netrsc.orgacs.orgthieme-connect.comnih.govuzh.chuniversiteitleiden.nlpnas.orgmdpi.commdpi.com Glidobactins exhibit differential selectivity towards these catalytic subunits.

Inhibition of Chymotrypsin-like (ChT-L) Activity (β5 subunit)

Glidobactins demonstrate potent inhibitory activity against the chymotrypsin-like (ChT-L) activity, primarily targeting the β5 subunit of the proteasome. researchgate.netrsc.orgacs.orgnih.govresearchgate.netescholarship.orguzh.chpnas.orgmdpi.comacs.orgresearchgate.net For instance, Glidobactin A has been reported to inhibit the ChT-L activity of yeast CP with an IC50 value of 19 nM. researchgate.net Another glidobactin-like compound, cepafungin I, showed an even stronger inhibitory effect with an IC50 of 4 nM for yeast CP ChT-L activity. researchgate.net In human proteasomes, Glidobactin A exhibits a Ki' of 49 ± 5.4 nM for chymotryptic activity. pnas.org More recently, Glidobactin C was found to inhibit the ChT-L site of the human constitutive proteasome with an IC50 value of 2.9 ± 2.2 nM. rsc.orgacs.org

Table 1: Inhibition of Chymotrypsin-like (ChT-L) Activity by Glidobactins

| Compound | Proteasome Source | IC50 / Ki' (nM) | Reference |

| Glidobactin A | Yeast CP | 19 (IC50) | researchgate.net |

| Glidobactin A | Human Proteasome | 49 ± 5.4 (Ki') | pnas.org |

| Cepafungin I | Yeast CP | 4 (IC50) | researchgate.net |

| Glidobactin C | Human Constitutive Proteasome | 2.9 ± 2.2 (IC50) | rsc.orgacs.org |

Inhibition of Trypsin-like (T-L) Activity (β2 subunit)

Glidobactins also inhibit the trypsin-like (T-L) activity mediated by the β2 subunit, although this subunit is generally less sensitive to inhibition compared to the ChT-L β5 subunit. researchgate.netrsc.orgacs.orgresearchgate.netuzh.chpnas.orgmdpi.commdpi.comacs.orgresearchgate.net Glidobactin C, for example, inhibits the T-L site of the human constitutive proteasome with an IC50 value of 2.4 ± 2.8 nM. rsc.orgacs.org Notably, Glidobactin A and C have shown high selectivity for the mouse immunoproteasome β2i subunit, with IC50 values of 1.4 nM and 15 nM, respectively, while having minimal effect on the constitutive β2 subunit at concentrations up to 1 µM. acs.orgnih.gov

Table 2: Inhibition of Trypsin-like (T-L) Activity by Glidobactins

| Compound | Proteasome Source | IC50 (nM) | Reference |

| Glidobactin C | Human Constitutive Proteasome | 2.4 ± 2.8 | rsc.orgacs.org |

| Glidobactin A | Mouse Immunoproteasome (β2i) | 1.4 | acs.orgnih.gov |

| Glidobactin C | Mouse Immunoproteasome (β2i) | 15 | acs.orgnih.gov |

Preclinical Biological Evaluation of Glidobactin H in Non Human Biological Systems

In vitro Biological Activities in Experimental Cell Lines (non-human origin)

The glidobactin family, including Glidobactin H, exhibits significant in vitro biological activities against various non-human experimental cell lines, demonstrating both cytotoxic and antimicrobial properties.

Cytotoxicity Assays against Non-Human Tumor Cell Lines (e.g., murine tumor cell lines)

Members of the glidobactin family have demonstrated potent cytotoxic effects against murine tumor cell lines. For instance, Glidobactins A and PF-1 exhibited notable cytotoxicity against murine melanotic melanoma B16-F10 cells and murine lymphocytic leukemia P388 cells uni.luuni.lu. Cytotoxicity against B16-F10 cells was assessed colorimetrically, while for P388 cells, the number of viable cells was determined using a Coulter counter, both after 72 hours of incubation uni.lu.

Further studies on glidobactin analogs have indicated that the length of the lipid tail significantly influences their antitumoral activity. Specifically, semisynthetic glidobactin analogs with C12 lipids in their tail fragment showed maximal antitumor activity against P388 leukemia in vitro.

Table 1: In Vitro Cytotoxicity of Glidobactins A and PF-1 against Murine Tumor Cell Lines

| Compound | Cell Line | Assay Method | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| Glidobactin A | B16-F10 (murine melanoma) | Colorimetric (Neutral Red) | 72 hours | Potent cytotoxicity | uni.lu |

| Glidobactin A | P388 (murine lymphocytic leukemia) | Coulter counter (viable cell count) | 72 hours | Potent cytotoxicity | uni.lu |

| Glidobactin PF-1 | B16-F10 (murine melanoma) | Colorimetric (Neutral Red) | 72 hours | Potent cytotoxicity | uni.lu |

| Glidobactin PF-1 | P388 (murine lymphocytic leukemia) | Coulter counter (viable cell count) | 72 hours | Potent cytotoxicity | uni.lu |

| Glidobactins A-C | B16 (melanotic melanoma) | Not specified | Not specified | Cytotoxic | uni.lu |

Antimicrobial and Antifungal Activity in Microbial Cultures

Glidobactins, including Glidobactin H, exhibit broad inhibitory activity against various fungi and yeasts wikipedia.orgnih.gov. Specifically, these compounds have demonstrated activity against clinically relevant fungal species such as Candida, Aspergillus fumigatus, and Trichophyton.

While Glidobactin PF-1 showed moderate antifungal activity, it did not inhibit the tested bacterial strains at a concentration of 100 μg/ml uni.lu. The intrinsic antifungal activity of Glidobactin PF-1 was found to be considerably weaker compared to Glidobactin C uni.lu. Minimum inhibitory concentrations (MICs) for Glidobactin PF-1 against various microorganisms were determined using a serial agar (B569324) dilution method, employing nutrient agar for bacteria and Sabouraud dextrose agar for fungi uni.lu. Related compounds, the cepafungins, also exhibited moderate inhibitory activity against pathogenic yeasts and fungi, including Candida albicans, Candida krusei, Aspergillus fumigatus, Microsporum canis, and Trichophyton mentagrophytes.

Table 2: Antimicrobial and Antifungal Activities of Glidobactins

| Compound | Target Organism Type | Specific Organisms | Observed Activity | Notes | Reference |

|---|---|---|---|---|---|

| Glidobactins (general) | Fungi and Yeasts | Not specified | Broad inhibitory activity | Includes Glidobactin H | wikipedia.orgnih.gov |

| Glidobactins (general) | Fungi | Candida, Aspergillus fumigatus, Trichophyton | Activity observed | Includes Glidobactin H | |

| Glidobactin PF-1 | Fungi | Not specified | Moderate activity | Weaker than Glidobactin C | uni.lu |

| Glidobactin PF-1 | Bacteria | Not specified | No inhibition at 100 μg/ml | uni.lu | |

| Cepafungins (related) | Pathogenic Yeast and Fungi | C. albicans, C. krusei, A. fumigatus, M. canis, T. mentagrophytes | Moderate inhibitory activity |

Efficacy Studies in Non-Human in vivo Models (excluding human trials)

The glidobactin family has been evaluated for its efficacy in various non-human in vivo models, primarily focusing on antitumoral activity and survival prolongation.

Antitumoral Activity in Experimental Animal Models (e.g., P388 leukemia in mice)

Glidobactins A-C have demonstrated potent in vivo antitumoral activity against P388 leukemia in mice uni.lu. Specifically, Glidobactin PF-1 was found to be approximately four times more potent than Glidobactin A against P388 leukemia uni.lu. Both Glidobactin A and PF-1 exhibited relatively broad chemotherapeutic activity against P388 leukemia, with maximum T/C (Treated/Control) values of 190% and 174%, respectively uni.lu. However, these compounds did not show significant antitumor activity against ip-B16 melanoma at the tested doses uni.lu. Early investigations with semisynthetic glidobactin analogs highlighted that a C12 lipid chain in the tail fragment was optimal for achieving maximal antitumor activity in P388 leukemia mouse models.

Table 3: In Vivo Antitumoral Activity of Glidobactins in Mice

| Compound | Animal Model | Tumor Type | Maximum T/C Value (%) | Notes | Reference |

|---|---|---|---|---|---|

| Glidobactins A-C | Mice | P388 leukemia | Not specified | Potent antitumoral activity | uni.lu |

| Glidobactin A | CDF1 mice (intraperitoneal inoculation) | P388 leukemia | 190 | uni.lu | |

| Glidobactin PF-1 | CDF1 mice (intraperitoneal inoculation) | P388 leukemia | 174 | Approximately 4x more potent than Glidobactin A | uni.lu |

| Glidobactin A & PF-1 | BDF1 mice (intraperitoneal inoculation) | ip-B16 melanoma | No significant activity | At doses tested | uni.lu |

Survival Prolongation in Animal Models of Disease

The glidobactin family, including Glidobactin H, has been shown to prolong the lifespan of mice inoculated with P388 leukemia cells wikipedia.orgnih.gov. Glidobactin B, a member of this family, is particularly noted for its ability to extend survival in mouse models bearing P388 leukemia cells. Furthermore, a complex comprising Glidobactins A, B, and C demonstrated a moderate capacity to prolong the survival period of mice afflicted with murine lymphatic leukemia P388 cells uni.lu.

Table 4: Survival Prolongation by Glidobactins in P388 Leukemia Mouse Models

| Compound | Animal Model | Disease Model | Observed Effect | Reference |

|---|---|---|---|---|

| Glidobactins (general) | Mice | P388 leukemia | Prolonged life span | wikipedia.orgnih.gov |

| Glidobactin B | Mice | P388 leukemia | Prolonged survival | |

| Glidobactins A, B, C (complex) | Mice | Murine lymphatic leukemia P388 | Moderate survival prolongation | uni.lu |

Comparative Biological Activity with Other Syrbactins and Proteasome Inhibitors in Experimental Systems

Glidobactin H is a member of the glidobactin family, which are natural product syrbactins produced by the bacterial strain Polyangium brachysporum sp. nov. K481-B101. nih.gov While Glidobactin H is noted as a minor component of the glidobactin antitumor antibiotic, detailed comparative biological activity data are primarily available for other prominent members of the family, notably Glidobactin A (GlbA) and Glidobactin C (GlbC). ebi.ac.uknih.gov These compounds, along with other syrbactins and synthetic analogs, exert their effects through irreversible inhibition of the eukaryotic 20S proteasome, a crucial mechanism for cellular protein degradation. nih.govebi.ac.uknih.gov The inhibition occurs via a nucleophilic Michael-type 1,4-addition, where the α,β-unsaturated moiety of the syrbactin macrocycle covalently binds to the Thr1Oγ residue at the active sites of the proteasome subunits. nih.govnih.gov

Proteasome Subunit Inhibition Profile:

Experimental studies have elucidated the distinct inhibitory profiles of various glidobactins and other syrbactins against the catalytic sites of the 20S proteasome: the chymotrypsin-like (ChT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (Casp-L, β1 subunit) activities. nih.govnih.govnih.gov

Glidobactin A (GlbA) has been identified as a nanomolar inhibitor of the ChT-L site of the 20S proteasome, demonstrating a Ki value of 49 ± 5.4 nM. nih.govnih.gov While it also inhibits T-L activity, this occurs at considerably higher concentrations, with a Ki of 2000 ± 600 nM. nih.govnih.gov Notably, GlbA does not inhibit the Casp-L activity. nih.gov

Glidobactin C (GlbC) exhibits potent inhibitory activity against both human constitutive and immunoproteasomes. nih.govciteab.com For the human constitutive proteasome, GlbC shows IC50 values of 2.9 ± 2.2 nM for ChT-L and 2.4 ± 2.8 nM for T-L activity. nih.gov Against the human immunoproteasome, its IC50 values are 7.1 ± 5.3 nM for ChT-L and 2.5 ± 2.0 nM for T-L. nih.gov GlbC is particularly notable for its unprecedented β2/β5 coinhibition profile, displaying single-digit nanomolar potency and sufficient cell permeability. citeab.com It also shows high selectivity for mouse β2i with an IC50 of 1.4 nM, while having minimal effect on constitutive β2 activity at concentrations up to 1 μM (β2/β2i > 714). citeab.com This dual β2/β5 inhibition is considered a promising strategy to overcome chemoresistance to proteasome inhibitors in multiple myeloma and enhance activity against solid tumors. citeab.comnih.gov

Comparative studies with other syrbactins reveal varying potencies and selectivities. Cepafungin I, another syrbactin, is a potent inhibitor of the ChT-L activity of the yeast 20S proteasome (IC50: 4 nM), which is five times more potent than Glidobactin A (IC50: 19 nM). nih.gov It also inhibits T-L activity with an IC50 of 24 nM. nih.gov The enhanced activity of Cepafungin I is attributed to increased stabilization of its fatty acyl tail through van der Waals interactions. nih.gov A single methyl branching at the end of the cepafungin I fatty acid has been shown to lead to approximately a 5-fold improvement in β5-subunit inhibition compared to glidobactin A. nih.gov

Syringolin A (SylA), another syrbactin, inhibits all three catalytic sites of the proteasome, unlike GlbA which does not affect Casp-L activity. ebi.ac.uknih.gov However, GlbA is reported to be 15-fold more active than SylA for both chymotryptic and tryptic activities. nih.gov A synthetic hybrid molecule, SylA-GlbA, has been developed, demonstrating potent inhibition of all three catalytic sites of the 20S proteasome, with Ki values of 12.5 ± 1.5 nM (ChT-L), 136.9 ± 12.4 nM (T-L), and 3.7 ± 1.2 μM (Casp-L). nih.gov This hybrid represents one of the most potent proteasome inhibitors characterized to date. ebi.ac.uk Another syrbactin analog, TIR-199, selectively inhibits the ChT-L (Ki: 18 nM) and T-L (Ki: 194 nM) sites of the human proteasome in vitro. nih.govnih.gov

The following table summarizes the comparative proteasome subunit inhibitory activities:

| Compound | Proteasome Subunit | Activity Metric | Value | Organism/System | Reference |

|---|---|---|---|---|---|

| Glidobactin A | ChT-L (β5) | Ki | 49 ± 5.4 nM | 20S Proteasome | nih.govnih.gov |

| Glidobactin A | T-L (β2) | Ki | 2000 ± 600 nM | 20S Proteasome | nih.govnih.gov |

| Glidobactin A | Casp-L (β1) | Inhibition | None | 20S Proteasome | nih.gov |

| Glidobactin C | ChT-L (β5) | IC50 | 2.9 ± 2.2 nM | Human Constitutive Proteasome | nih.gov |

| Glidobactin C | T-L (β2) | IC50 | 2.4 ± 2.8 nM | Human Constitutive Proteasome | nih.gov |

| Glidobactin C | ChT-L (β5i) | IC50 | 7.1 ± 5.3 nM | Human Immunoproteasome | nih.gov |

| Glidobactin C | T-L (β2i) | IC50 | 2.5 ± 2.0 nM | Human Immunoproteasome | nih.gov |

| Glidobactin C | β2i | IC50 | 1.4 nM | Mouse Proteasome | citeab.com |

| Glidobactin C | β2 | IC50 | >1 μM | Mouse Constitutive Proteasome | citeab.com |

| Syringolin A | ChT-L (β5) | Ki' | ~735 nM (approx.) | Human 20S Proteasome | nih.gov |

| Syringolin A | T-L (β2) | Ki' | ~30000 nM (approx.) | Human 20S Proteasome | nih.gov |

| Syringolin A | Casp-L (β1) | Inhibition | Moderate | 20S Proteasome | nih.gov |

| Cepafungin I | ChT-L (β5) | IC50 | 4 nM | Yeast 20S Proteasome | nih.gov |

| Cepafungin I | T-L (β2) | IC50 | 24 nM | Proteasome | nih.gov |

| TIR-199 | ChT-L (β5) | Ki | 18 nM | Human Proteasome | nih.govnih.gov |

| TIR-199 | T-L (β2) | Ki | 194 nM | Human Proteasome | nih.govnih.gov |

| SylA-GlbA hybrid | ChT-L (β5) | Ki | 12.5 ± 1.5 nM | 20S Proteasome | nih.gov |

| SylA-GlbA hybrid | T-L (β2) | Ki | 136.9 ± 12.4 nM | 20S Proteasome | nih.gov |

| SylA-GlbA hybrid | Casp-L (β1) | Ki | 3.7 ± 1.2 μM | 20S Proteasome | nih.gov |

Comparative Cytotoxicity in Experimental Systems:

Beyond direct proteasome inhibition, glidobactins and their analogs have demonstrated notable cytotoxic and anti-proliferative activities in various in vitro and in vivo experimental systems. Glidobactins A-C are cytotoxic against melanotic melanoma B16 cells and human colon cancer HCT-116 cells. nih.gov Glidobactin A has also shown potent in vivo antitumoral activity against P388 leukemia in mice. nih.gov Glidobactin C exhibits potent activity against human breast cancer cell lines. citeab.com

Synthetic syrbactin analogs have also shown promising cytotoxicity. The SylA-GlbA hybrid demonstrated strong inhibitory effects on tumor cell growth across a panel of human cancer cell lines, including multiple myeloma (MM1.S, MM1.RL, U266), ovarian cancer (SKOV3), and neuroblastoma (SK-N-SH). ebi.ac.uk For instance, its IC50 values were 28 nM in MM1.S cells and 27 nM in MM1.RL cells. ebi.ac.uk

Comparisons with FDA-approved proteasome inhibitors like Bortezomib (B1684674) and Carfilzomib are crucial for evaluating the therapeutic potential of glidobactins. Bortezomib and Carfilzomib are widely used in hematological cancers, particularly multiple myeloma. nih.govnih.govnih.gov While Glidobactin H itself has limited direct comparative data, some syrbactin analogs have shown efficacy against bortezomib-resistant cell lines. For example, the syrbactin analog TIR-199 has demonstrated the ability to overcome bortezomib chemoresistance in multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines. nih.gov Furthermore, a phenyl cepafungin analog (compound 50) exhibited in vitro cytotoxicity similar to bortezomib in several cancer cell lines. nih.gov In RPMI 8226 cells, this analog showed approximately 4-5-fold greater cytotoxicity than the parent cepafungin I, with an EC50 of 3 nM, comparable to Bortezomib's EC50 of 2.5 nM in the same cell line. nih.gov

The following table presents comparative cytotoxicity data:

| Compound | Cell Line / System | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Glidobactin A | Melanotic melanoma B16 cells | Cytotoxicity | Cytotoxic | nih.gov |

| Glidobactin A | Human colon cancer HCT-116 cells | Cytotoxicity | Cytotoxic | nih.gov |

| Glidobactin A | P388 leukemia (mice) | Antitumoral activity | Potent in vivo | nih.gov |

| Glidobactin A | Colletotrichum gloeosporioides spore (antifungal) | MIC | < 1.5 µg/mL | wikipedia.org |

| Glidobactin C | Human breast cancer cell lines | Activity | Potent | citeab.com |

| SylA-GlbA hybrid | MM1.S (Multiple Myeloma) | IC50 | 28 nM | ebi.ac.uk |

| SylA-GlbA hybrid | MM1.RL (Multiple Myeloma) | IC50 | 27 nM | ebi.ac.uk |

| SylA-GlbA hybrid | U266 (Multiple Myeloma) | IC50 | 45 nM | ebi.ac.uk |

| SylA-GlbA hybrid | SKOV3 (Ovarian Cancer) | IC50 | 109 nM | ebi.ac.uk |

| SylA-GlbA hybrid | SK-N-SH (Neuroblastoma) | IC50 | 321 nM | ebi.ac.uk |

| Bortezomib | OPM-2 human myeloma cancer cells | IC50 | 146 nM | nih.gov |

| Bortezomib | RPMI 8226 cells | EC50 | 2.5 nM | nih.gov |

| Cepafungin I | Colletotrichum gloeosporioides spore (antifungal) | MIC | < 2.0 µg/mL | wikipedia.org |

| Phenyl cepafungin (analog 50) | RPMI 8226 cells | EC50 | 3 nM | nih.gov |

Structure Activity Relationship Sar Studies of Glidobactin H and Analogs

Influence of Macrocyclic Structure on Proteasome Binding and Inhibition

The macrocyclic lactam ring is a defining feature of glidobactins and is critical for their proteasome inhibitory activity. rsc.orgacs.org The α,β-unsaturated amide within this 12-membered ring acts as a Michael acceptor, forming a covalent bond with the catalytic N-terminal threonines of the proteasome subunits, particularly β5 (chymotrypsin-like) and β2 (trypsin-like). rsc.orgacs.orgresearchgate.netnih.gov

Modifications to the macrocyclic structure can significantly impact binding affinity and selectivity. For instance, the presence of a macrocyclic hydroxyl group, as seen in cepafungin I, leads to an approximately 11-fold improvement in β5 inhibition compared to its desoxy-analogue. acs.org This highlights the importance of specific functional groups within the macrocycle for optimal interaction with the proteasome. Crystal structure analyses of glidobactin A and cepafungin I in complex with the yeast proteasome confirm that the inhibition primarily occurs via covalent and irreversible binding of this α,β-unsaturated carbonyl moiety. researchgate.netnih.gov

Role of Aliphatic Tail Length and Unsaturation Degree in Bioactivity

The aliphatic tail attached to the macrocyclic core of glidobactins plays a significant role in their bioactivity, particularly influencing proteasome binding affinity and cellular permeability. acs.orgresearchgate.netnih.gov

Length of the Aliphatic Tail: Studies have shown that longer lipophilic tails, characteristic of glidobactins and cepafungins, generally result in greater proteasome inhibition compared to shorter tails found in natural syringolins. acs.org Specifically, a C12 fatty acid chain in the tail fragment has been identified as the optimal length for potent bioactivity in glidobactin-like natural products. acs.orgresearchgate.net For example, Glidobactin C, which has two additional methylene (B1212753) groups compared to Glidobactin A in its side chain, exhibits enhanced cell permeability, leading to greater activity in cell assays. rsc.org

Degree of Unsaturation: The presence and degree of unsaturation (double bonds) within the aliphatic tail are also critical determinants of bioactivity. researchgate.netnih.gov Saturation of the fatty acid fragment can lead to a significant decrease in β5 inhibition, as demonstrated by an approximately 14-fold reduction in activity for a saturated analogue compared to its unsaturated counterpart. acs.org Crystal structure analyses further suggest that the degree of unsaturation and the length of the aliphatic tail are crucial for the high inhibitory potency of glidobactin-like natural products. researchgate.netnih.govresearchgate.net

Table 1: Influence of Aliphatic Tail Modifications on Proteasome Inhibition (Illustrative Data)

| Compound/Modification | Aliphatic Tail Feature | Effect on β5 Inhibition (Relative to Glidobactin A/Cepafungin I) | Reference |

| Glidobactin A | C12, unsaturated | Baseline | acs.orgresearchgate.net |

| Glidobactin C | C14, unsaturated | Enhanced cell permeability, greater cellular activity | rsc.org |

| Saturated Analogue | C12, saturated | ~14-fold decrease | acs.org |

| Shorter Tail Analogue | Shorter than C12 | Decreased inhibition | acs.org |

Effects of Specific Substitutions on Binding Affinity and Selectivity towards Proteasomal Subunits

Specific chemical substitutions on the glidobactin scaffold can fine-tune its binding affinity and selectivity for different proteasomal subunits (β1, β2, β5). rsc.orgresearchgate.netnih.govnih.govuni.lu

Glidobactin A primarily inhibits the chymotrypsin-like (ChT-L, β5) and trypsin-like (T-L, β2) activities of the 20S proteasome, with significantly higher potency against the ChT-L site. rsc.orgpnas.org It does not inhibit the caspase-like (C-L, β1) activity. rsc.orguzh.chpnas.org In contrast, Glidobactin C exhibits unique synergistic inhibition of both β2 and β5 subunits, with IC50 values in the nanomolar range for both.

The regio- and stereochemistry of lysine (B10760008) hydroxylation in the glidobactin biosynthesis pathway are critical for potent proteasome inhibition. acs.org The presence of a threonine residue adjacent to the macrocycle appears to be favored for optimal cytotoxicity. acs.org Introduction of hydrophobic side chains can allow for targeting specific subpockets, such as the S3 subpocket of the β5 subunit, leading to enhanced inhibition. rsc.org

For example, a derivative (compound 21, structurally related to Glidobactin A but with a lipophilic alkyl-chain) showed significantly improved potency, inhibiting the chymotrypsin-like activity of human 20S proteasome with a Kᵢ' of 8.65 ± 1.33 nM, which is >100-fold higher than Syringolin A and >6-fold higher than Glidobactin A. pnas.org This derivative also showed improved inhibition for trypsin-like and caspase-like activities, ranking it among the most potent proteasome inhibitors. pnas.org

Table 2: Proteasome Subunit Inhibition by Glidobactin Analogs (Illustrative IC50/Ki' Data)

| Compound/Analogue | Chymotrypsin-like (β5) IC₅₀ / Kᵢ' (nM) | Trypsin-like (β2) IC₅₀ / Kᵢ' (nM) | Caspase-like (β1) IC₅₀ / Kᵢ' (nM) | Reference |

| Glidobactin A | 49 ± 5.4 | 2000 ± 600 | Not inhibited | rsc.orgpnas.org |

| Glidobactin C | 2.9 ± 2.2 | 2.4 ± 2.8 | Not specified | rsc.org |

| Compound 21 | 8.65 ± 1.33 | 79.6 ± 29.3 | 943 ± 100 | pnas.org |

Design and Evaluation of Hybrid Molecules for Enhanced Activity or Selectivity

The modular nature of glidobactins and other syrbactins has inspired the design of hybrid molecules to achieve enhanced activity or altered selectivity profiles. nih.govpdbj.org These hybrids often combine advantageous structural features from different natural products or synthetic modifications.

A notable example is the synthetic hybrid molecule, Syringolin A-Glidobactin A (SylA-GlbA) chimera. pdbj.orgrcsb.org This hybrid was designed by combining structural elements of Syringolin A and Glidobactin A. pdbj.orgrcsb.org X-ray crystal structure analysis of SylA-GlbA in complex with the yeast 20S proteasome revealed covalent binding to the Thr1Oγ atoms of all active sites via ether bond formation to the macrolactam ring. pdbj.orgrcsb.org This structural insight provided a basis for understanding its improved affinity for the chymotrypsin-like (CT-L) activity compared to the parent natural compounds. pdbj.orgrcsb.org

SylA-GlbA has been shown to be one of the most potent proteasome inhibitors analyzed to date, exhibiting promising properties for anticancer drug development. uzh.chpdbj.orgrcsb.org Its enhanced activity and selectivity demonstrate the potential of rational design in creating novel glidobactin-inspired therapeutics.

Table 3: Comparison of Hybrid Molecule (SylA-GlbA) Activity

| Compound | Chymotrypsin-like (CT-L) Inhibition | Trypsin-like (T-L) Inhibition | Caspase-like (C-L) Inhibition | Reference |

| Syringolin A | Inhibits | Inhibits | Inhibits | uzh.ch |

| Glidobactin A | Inhibits | Inhibits | No inhibition | uzh.ch |

| SylA-GlbA | Enhanced inhibition | Enhanced inhibition | Enhanced inhibition | uzh.chrcsb.org |

Advanced Research Methodologies and Techniques Applied to Glidobactin H Research

Proteomic Investigation of Secondary Metabolism (PrISM) for Gene Cluster Identification

Proteomic Investigation of Secondary Metabolism (PrISM) is a powerful chemoproteomic technology utilized for the identification of biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. This method is particularly effective for studying large enzymes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which are often involved in natural product biosynthesis. PrISM leverages the unique characteristics of 4'-phosphopantetheine (B1211885) (4'-PPant)-associated ions to profile novel BGCs. nih.gov

While the biosynthetic gene cluster for glidobactins (glbA-H) was initially identified in Burkholderia K481-B101, and a homologous BGC (plu1881–1877) was found in Photorhabdus laumondii, PrISM serves as a relevant and advanced methodology for investigating such complex gene clusters and their expression. ebi.ac.ukwikipedia.org This approach contributes to a deeper understanding of how microorganisms produce diverse secondary metabolites, including glidobactin-like compounds. nih.gov

Activity-Based Protein Profiling (ABPP) for Target Identification and Selectivity Assessment

Activity-Based Protein Profiling (ABPP) is a versatile chemoproteomic technique that employs activity-based probes (ABPs) to directly interrogate protein function within complex biological systems. wikipedia.orgwikidata.org ABPs are specifically designed small molecules that selectively and covalently interact with the active sites of enzymes. wikipedia.orgguidetopharmacology.org Typically, an ABP consists of a reactive warhead, often derived from known covalent inhibitors, a reporter group (e.g., fluorescent dyes or biotin), and a linker that appropriately spaces these components. wikipedia.org

ABPP is instrumental in identifying new therapeutic targets and assessing the potency and selectivity of inhibitors in a native physiological context. wikidata.orgguidetopharmacology.orgfishersci.canih.gov By selectively labeling active enzymes, ABPP can reveal differences in enzyme activity between healthy and diseased tissues and aid in characterizing drug candidates for their on-target and off-target effects. wikidata.orgfishersci.ca Given that glidobactins are known proteasome inhibitors, ABPP is a valuable tool in glidobactin research for profiling their inhibitory activity and selectivity against various proteasome subunits. fishersci.canih.gov This technique has had a significant impact on drug discovery and our understanding of fundamental biological processes. wikidata.org

Crystallographic Studies of Glidobactin-Proteasome Complexes

X-ray crystallographic studies have been pivotal in elucidating the precise mechanism by which glidobactins inhibit the proteasome. These studies provide atomic-level details of the interaction between glidobactin and its biological target. wikipedia.orgnih.govnih.gov

Crystal structure analyses of glidobactin-like natural products (GLNPs) in complex with yeast proteasome core particles (CP) suggest that both the degree of unsaturation and the length of the aliphatic tail are critical determinants of their bioactivity. ebi.ac.ukwikipedia.org These studies have also shown that glidobactin A and cepafungin I primarily inhibit the ChTL β5 subunit and, to a lesser extent, the TL β2 subunit, while the caspase-like (CL) β1 subunit remains unaffected. wikipedia.org Such detailed structural information is invaluable for the rational design of new, more selective, and potent proteasome inhibitors.

Chemoenzymatic Synthesis for Analogue Generation

Chemoenzymatic synthesis is a powerful strategy that combines the precision and efficiency of biocatalytic reactions with the versatility of traditional chemical synthesis. This hybrid approach offers significant advantages, particularly in the production of complex natural product analogues with high levels of stereocontrol and for exploring novel chemical space. nih.govctdbase.org

Early total syntheses of glidobactin A were often characterized by a high number of steps, involving inefficient functional group interconversions and extensive protecting group manipulations. citeab.comnih.gov For instance, the synthesis of the crucial 4-hydroxylysine (B1204564) moiety within glidobactin A previously required 12 steps. citeab.com

However, the advent of chemoenzymatic methods has revolutionized the generation of glidobactin analogues. By integrating iron- and α-ketoglutarate-dependent hydroxylases, such as GlbB, which catalyzes the direct C-H hydroxylation of free-standing lysine (B10760008) at the C4 position, researchers can more efficiently synthesize key building blocks like 4-hydroxylysine. nih.govciteab.comwikipedia.org This modularity allows for the facile introduction of specific modifications, including oxidized amino acids in the macrocycle warhead or tail fragment, and alterations to the macrocycle, β-hydroxyl amino acid, and fatty acid fragments. nih.govwikipedia.org Notably, chemoenzymatically synthesized analogues of cepafungin I, a related proteasome inhibitor, have demonstrated even greater potency than the natural product itself, highlighting the potential of this methodology for optimizing natural product-derived drug candidates. nih.govwikipedia.org

Future Research Directions and Unanswered Questions for Glidobactin H

Exploration of Undiscovered Glidobactin H Congeners and Biosynthetic Pathways

The known diversity of the glidobactin family suggests that numerous congeners of Glidobactin H may yet be undiscovered in nature. Future research will likely focus on comprehensive genome mining efforts to identify novel biosynthetic gene clusters (BGCs) encoding for glidobactin-like structures. jipb.net The identification of homologous BGCs in various microorganisms, such as the plu1881–1877 cluster in Photorhabdus laumondii, which is homologous to the glbA-H cluster from Burkholderia species, indicates that a wealth of structural diversity may be uncovered by exploring different ecological niches. nih.gov

A significant challenge in this exploration is that many natural product BGCs, including those for glidobactins, are often silent or expressed at very low levels under standard laboratory conditions. nih.gov Therefore, future strategies will need to employ techniques to activate these silent gene clusters. This can be achieved through methods such as promoter exchange, where the native promoter is replaced with a strong, inducible promoter to drive the expression of the BGC. nih.gov

Furthermore, the relaxed substrate specificity of some of the biosynthetic enzymes, particularly the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules, presents an opportunity for generating novel congeners through precursor-directed biosynthesis. nih.gov By feeding the producing organism with synthetic analogs of the natural precursors, it may be possible to incorporate these unnatural building blocks into the final structure, leading to the creation of novel Glidobactin H congeners with potentially enhanced or altered bioactivities. Combinatorial biosynthesis, which involves the genetic engineering of the BGCs to alter the composition of the enzymes, is another promising avenue for generating structural diversity. mushroomreferences.com

| Research Strategy | Description | Potential Outcome |

| Genome Mining | Bioinformatic screening of microbial genomes for BGCs similar to the known glidobactin clusters. | Identification of novel, naturally occurring Glidobactin H congeners and new biosynthetic pathways. |

| Activation of Silent Gene Clusters | Employing techniques like promoter engineering to induce the expression of silent BGCs. | Production and characterization of previously unobserved glidobactin-like molecules. |

| Precursor-Directed Biosynthesis | Supplying synthetic precursor analogs to the producing organism to be incorporated into the glidobactin scaffold. | Generation of a library of semi-synthetic Glidobactin H analogs with modified properties. |

| Combinatorial Biosynthesis | Genetic manipulation of the NRPS-PKS machinery to alter the final product's structure. | Creation of new-to-nature glidobactin derivatives with tailored functionalities. |

Deeper Elucidation of Regulatory Mechanisms Governing Glidobactin H Biosynthesis

The observation that glidobactin BGCs are often silent under laboratory conditions underscores the need for a deeper understanding of their regulatory networks. nih.gov The glb gene cluster, for instance, contains a gene designated glbA, which is annotated as a putative regulator. researchgate.net The precise function of GlbA and other potential regulatory elements remains to be fully elucidated. Future research should focus on characterizing the role of such proteins in controlling the expression of the biosynthetic genes. This would involve genetic knockout studies, overexpression experiments, and analysis of the protein's DNA-binding properties to identify the specific promoters and operators it targets.

Moreover, the environmental signals that trigger glidobactin production in the natural context of the producing organisms are largely unknown. For symbiotic or pathogenic bacteria like Photorhabdus, it is plausible that specific host-derived signals or stress conditions associated with their lifecycle are required to induce the expression of the glidobactin BGC. nih.gov Investigating the transcriptomic profiles of these bacteria in their natural environments or under simulated conditions could reveal the key environmental cues and the signal transduction pathways that lead to the activation of glidobactin biosynthesis. A thorough understanding of these regulatory mechanisms is not only of fundamental scientific interest but could also provide novel strategies for enhancing the production of Glidobactin H and its congeners for research and development purposes.

Rational Design of Next-Generation Glidobactin H Analogs with Tailored Selectivity

The primary mechanism of action of the glidobactins is the inhibition of the proteasome, a key component of the cellular machinery for protein degradation in eukaryotes. researchgate.net Structure-activity relationship studies have revealed that the aliphatic tail of the glidobactin molecule is critical for its bioactivity. nih.gov The degree of unsaturation and the length of this fatty acid chain significantly influence the inhibitory potency. nih.gov This knowledge provides a solid foundation for the rational design of next-generation Glidobactin H analogs with tailored selectivity.

Future research in this area will likely involve a combination of computational modeling and synthetic chemistry. Molecular docking studies could be employed to simulate the binding of various Glidobactin H analogs to the different catalytic subunits of the proteasome. texilajournal.comtexilajournal.com This would allow for the in silico prediction of modifications to the aliphatic tail or the peptide core that could enhance binding affinity and selectivity for specific proteasome subunits. For example, by designing analogs that can form more extensive interactions with the substrate-binding pockets of the proteasome, it may be possible to develop inhibitors that are highly selective for the chymotrypsin-like, trypsin-like, or caspase-like activities of the proteasome.

The insights gained from computational studies can then guide the chemical synthesis or semi-synthesis of these rationally designed analogs. Techniques such as precursor-directed biosynthesis and combinatorial biosynthesis will also be invaluable in creating libraries of new Glidobactin H derivatives for screening. nih.govmushroomreferences.com The ultimate goal is to develop analogs with improved therapeutic indices, for example, by designing molecules that are more selective for the immunoproteasome over the constitutive proteasome, which could be advantageous in certain therapeutic contexts.

Development of Advanced in vitro and Animal Models for Efficacy Prediction (excluding human outcomes)

To better understand the biological activity of Glidobactin H and its analogs, and to predict their efficacy in a non-human context, the development of advanced in vitro and animal models is crucial. While standard cytotoxicity assays are useful for initial screening, more sophisticated models are needed to probe the specific effects of these compounds on cellular pathways and in whole organisms.

One promising avenue is the use of engineered yeast strains as in vitro screening platforms. oup.com Yeast, as a simple eukaryote, possesses a proteasome that is structurally and functionally conserved with that of higher eukaryotes. researchgate.net Yeast strains can be genetically modified to be more permeable to small molecules or to report on the inhibition of specific proteasome subunits through fluorescent or luminescent readouts. oup.comnih.gov Such engineered strains could facilitate high-throughput screening of Glidobactin H analog libraries to identify compounds with desired activity profiles.

For in vivo efficacy testing in a non-mammalian system, the greater wax moth, Galleria mellonella, has emerged as a valuable model organism. nih.govmdpi.com G. mellonella larvae have an innate immune system that shares functional similarities with that of mammals, and they can be reared at temperatures relevant to human physiology. mdpi.com This model can be used to assess the toxicity and efficacy of compounds in a whole-organism context, providing data that is more physiologically relevant than that from in vitro assays alone. nih.govnih.govfrontiersin.org For instance, the effect of Glidobactin H on the survival of larvae infected with a pathogen could be evaluated, or the compound's impact on the insect's immune response could be monitored. nih.gov The development and refinement of such models will be instrumental in advancing our understanding of the biological effects of Glidobactin H and in guiding the development of its future applications.

Q & A

Q. What methodologies are commonly employed to determine the structural configuration of Glidobactin H?

Glidobactin H's structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For stereochemical details, X-ray crystallography or circular dichroism (CD) may be applied. Comparative analysis with known analogs (e.g., glidobactin A) is critical to validate assignments, especially for complex functional groups like β-amino acids .

Q. How is Glidobactin H synthesized in laboratory settings, and what are the key challenges?

Solid-phase peptide synthesis (SPPS) is often used, with Fmoc/t-Bu strategies for backbone assembly. Challenges include preserving the integrity of its non-ribosomal peptide synthetase (NRPS)-derived structure and ensuring correct cyclization. Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier is standard, though residual TFA may interfere with bioassays .

Q. What in vitro assays are suitable for evaluating Glidobactin H’s bioactivity?

Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., E. coli) are standard. For mechanistic studies, fluorometric assays measuring proteasome inhibition or fluorescence polarization (FP) to track target binding are recommended. Ensure batch-to-batch consistency by quantifying peptide content via amino acid analysis (AAA) .

Q. How can researchers quantify Glidobactin H in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-glidobactin H) is preferred for sensitivity and specificity. Validate methods per ICH M10 guidelines, including matrix effect studies and stability testing under varying pH/temperature conditions .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation of Glidobactin H analogs?

Discrepancies in NMR or MS data may arise from isobaric impurities or conformational flexibility. Use 2D-NMR (e.g., COSY, NOESY) to confirm connectivity. If ambiguity persists, synthesize proposed structures via modular routes and compare spectral profiles. Cross-validate with computational tools like density functional theory (DFT) for predicted chemical shifts .

Q. What experimental designs mitigate batch-to-batch variability in Glidobactin H bioactivity studies?

Implement strict quality control: quantify peptide content via AAA, assess purity (>95% via HPLC), and characterize solubility in assay buffers. For cell-based assays, pre-test batches in a pilot experiment. Use statistical models (e.g., ANOVA with post-hoc tests) to differentiate biological effects from technical variability .

Q. How to address conflicting results in proteasome inhibition assays across studies?

Variations may stem from differences in proteasome subunit specificity (e.g., 20S vs. 26S) or assay conditions (e.g., ATP concentration). Standardize protocols using reference inhibitors (e.g., bortezomib) and include positive controls. Perform kinetic assays (e.g., Michaelis-Menten plots) to compare inhibition constants (Kᵢ) across studies .

Q. What strategies optimize heterologous expression of Glidobactin H biosynthetic gene clusters?

Use codon-optimized vectors in E. coli or Pseudomonas hosts. Co-express chaperones (e.g., GroEL/ES) to assist NRPS folding. Monitor secondary metabolism via LC-HRMS and employ CRISPR-interference (CRISPRi) to suppress competing pathways. Metabolomic profiling can identify bottlenecks in precursor supply .

Methodological Troubleshooting

Q. Why might nuclear Overhauser effect (NOE) signals be absent in NMR studies of Glidobactin H?

This could indicate conformational flexibility or low proton density in rigid regions. Acquire data at multiple temperatures or solvent systems to stabilize conformers. Supplement with rotating-frame Overhauser effect spectroscopy (ROESY) for medium-sized molecules with slow tumbling .

Q. How to validate target engagement of Glidobactin H in vivo?

Employ photoaffinity labeling with a bifunctional probe (e.g., diazirine-modified analog) followed by pull-down assays and proteomic analysis. Alternatively, use surface plasmon resonance (SPR) to measure binding kinetics in real-time. Cross-validate with genetic knockdown models to confirm phenotype rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.